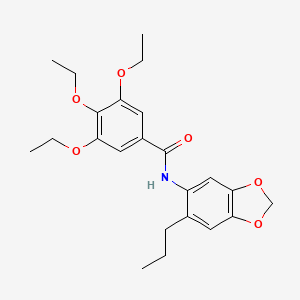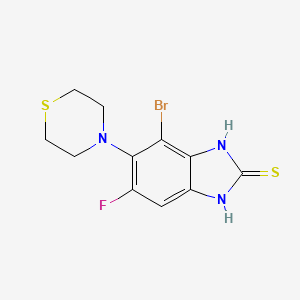
2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole is a complex organic compound that features a unique structure combining phenyl, thiophene, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole typically involves multi-step organic reactions. The initial step often includes the preparation of the 2,5-dimethoxyphenyl precursor, followed by the introduction of the thiophene groups. The final step involves the cyclization to form the imidazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could be explored for therapeutic properties.
Industry: It may be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and thiophene-containing molecules. Examples include:
- 2-(2,5-dimethoxyphenyl)-1H-imidazole
- 4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole
Uniqueness
What sets 2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole apart is its combination of functional groups, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications, from materials science to medicinal chemistry.
Properties
Molecular Formula |
C23H24N2O2S2 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4,5-bis(2,5-dimethylthiophen-3-yl)-1H-imidazole |
InChI |
InChI=1S/C23H24N2O2S2/c1-12-9-17(14(3)28-12)21-22(18-10-13(2)29-15(18)4)25-23(24-21)19-11-16(26-5)7-8-20(19)27-6/h7-11H,1-6H3,(H,24,25) |
InChI Key |
WAPFIKYEOUEXID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(N=C(N2)C3=C(C=CC(=C3)OC)OC)C4=C(SC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-fluorophenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489945.png)
![ethyl 5-({[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11489954.png)
![4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11489957.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489965.png)
![11-(2-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11489967.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]benzamide](/img/structure/B11489970.png)
![5-(2,2-diphenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11489976.png)


![5-(1-adamantyl)-2-methyl-N-(2-{[(pyridin-3-ylmethyl)amino]carbonyl}phenyl)-3-furamide](/img/structure/B11489999.png)

![3,4-dimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11490024.png)


